molecular formula C20H21ClN2O2S B2457520 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 862826-72-0

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No.: B2457520
CAS No.: 862826-72-0
M. Wt: 388.91
InChI Key: TYWUVEISWZTGKE-UHFFFAOYSA-N
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Description

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Thioether Formation: The benzylthio group can be introduced via nucleophilic substitution reactions.

    Etherification: The 4-chlorophenoxy group can be attached through etherification reactions.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Materials Science: In the development of new materials with specific properties.

    Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenoxy)-2-methylpropan-1-one: Similar structure with a fluorine atom instead of chlorine.

    1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-20(2,25-17-10-8-16(21)9-11-17)18(24)23-13-12-22-19(23)26-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWUVEISWZTGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN=C1SCC2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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